2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline is a complex organic compound that features a quinoline core substituted with a nitro group and a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of nitroquinoline oxides.
Reduction: Formation of 2-(1,3-Benzodioxol-5-yl)-3-aminoquinoline.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The benzodioxole moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Explored for its potential therapeutic applications.
Uniqueness: 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline stands out due to its unique combination of a nitro group and a benzodioxole moiety on a quinoline core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
5443-81-2 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-nitroquinoline |
InChI |
InChI=1S/C16H10N2O4/c19-18(20)13-7-10-3-1-2-4-12(10)17-16(13)11-5-6-14-15(8-11)22-9-21-14/h1-8H,9H2 |
InChI Key |
CKBLORQKODCHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3[N+](=O)[O-] |
Origin of Product |
United States |
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